1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde 1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16006698
InChI: InChI=1S/C11H13NO/c1-12-6-2-3-10-5-4-9(8-13)7-11(10)12/h4-5,7-8H,2-3,6H2,1H3
SMILES:
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol

1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde

CAS No.:

Cat. No.: VC16006698

Molecular Formula: C11H13NO

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde -

Specification

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
IUPAC Name 1-methyl-3,4-dihydro-2H-quinoline-7-carbaldehyde
Standard InChI InChI=1S/C11H13NO/c1-12-6-2-3-10-5-4-9(8-13)7-11(10)12/h4-5,7-8H,2-3,6H2,1H3
Standard InChI Key FXEDPKHNEUGPBI-UHFFFAOYSA-N
Canonical SMILES CN1CCCC2=C1C=C(C=C2)C=O

Introduction

Overview

1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde (C₁₁H₁₃NO) is a heterocyclic organic compound featuring a tetrahydroquinoline backbone substituted with a methyl group at the 1-position and a formyl group at the 7-position. This molecule has garnered attention in medicinal chemistry and organic synthesis due to its structural versatility and potential pharmacological applications. Its molecular weight is 175.23 g/mol, and it is primarily utilized in research settings for developing bioactive molecules .

Structural Characteristics

Molecular Framework

The compound’s core structure consists of a partially saturated quinoline ring system. Key features include:

  • Methyl group at the nitrogen atom (1-position), which enhances steric and electronic properties.

  • Aldehyde functional group at the 7-position, enabling reactivity in condensation and nucleophilic addition reactions .

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₃NO
Molecular Weight175.23 g/mol
IUPAC Name1-methyl-3,4-dihydro-2H-quinoline-7-carbaldehyde
Boiling Point219–221 °C (15 Torr)
Melting Point28–29 °C
Canonical SMILESCN1CCCC2=C1C=C(C=C2)C=O

Synthesis Methods

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone for synthesizing tetrahydroquinoline derivatives. This method involves condensing β-arylethylamines with aldehydes under acidic conditions. For 1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde, the reaction typically employs:

  • N-Methyl-β-arylethylamine as the amine precursor.

  • Formaldehyde or acetaldehyde as the carbonyl source .
    Recent advancements include catalytic asymmetric versions using organocatalysts like (R)-TRIP, achieving enantiomeric excess (ee) values of 86–92% .

Continuous Flow Reactors

Industrial-scale synthesis benefits from continuous flow reactors, which improve reaction efficiency and control. These systems optimize parameters such as temperature, residence time, and catalyst loading, reducing side products .

Table 2: Key Synthetic Approaches

MethodConditionsYield/eeSource
Pictet-SpenglerAcidic (HCl), RT, 24h75–85%
Organocatalytic Asymmetric(R)-TRIP, CH₂Cl₂, –40°C86–92% ee
Continuous FlowMicroreactor, 100°C, 5 min>90% purity

Chemical Reactivity and Derivatives

Aldehyde Functional Group

The 7-carbaldehyde group participates in:

  • Nucleophilic additions (e.g., formation of imines or hydrazones).

  • Oxidation to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄) .

Methyl Group Effects

The N-methyl group:

  • Reduces basicity compared to non-methylated analogs.

  • Enhances metabolic stability by hindering enzymatic N-demethylation .

ActivityMechanismModel SystemSource
NeuroprotectionNMDA receptor antagonismCerebral ischemia
AnticancerBcl-2 inhibitionHeLa cells
Anti-inflammatoryCytokine suppression (TNF-α, IL-6)Macrophages

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for developing:

  • Antipsychotics: Modulating dopamine and serotonin receptors.

  • Antioxidants: Scavenging free radicals via the aldehyde group .

Recent Advances (2021–2025)

  • Hybrid molecules: Combining tetrahydroquinoline with peptidomimetics for enhanced blood-brain barrier penetration .

  • Green synthesis: Solvent-free Pictet-Spengler reactions using ionic liquids .

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